8-Bromo-5-fluoro-2-methylquinoline
Overview
Description
8-Bromo-5-fluoro-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrFN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-fluoro-2-methylquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method starts with 2-methylquinoline, which undergoes bromination at the 8-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 8-bromo-2-methylquinoline is then fluorinated at the 5-position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-fluoro-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the quinoline ring.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
8-Bromo-5-fluoro-2-methylquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, antimalarial, and anticancer agents.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 8-Bromo-5-fluoro-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. For example, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This makes it a potential candidate for the development of new antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroquinoline: Lacks the bromine atom but shares similar biological activities.
8-Bromoquinoline: Lacks the fluorine atom but can undergo similar chemical reactions.
2-Methylquinoline: Lacks both bromine and fluorine atoms but serves as a precursor in the synthesis of 8-Bromo-5-fluoro-2-methylquinoline
Uniqueness
This compound is unique due to the combined presence of bromine and fluorine atoms, which enhances its chemical reactivity and potential biological activity. This dual substitution pattern allows for more diverse chemical modifications and applications compared to its analogs .
Biological Activity
8-Bromo-5-fluoro-2-methylquinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of specific proteasome subunits and its potential therapeutic applications in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The primary mechanism of action for this compound involves its interaction with the proteasome subunit Rpn11, a critical component in protein degradation pathways. By inhibiting Rpn11, the compound disrupts the proteasome's function, leading to the accumulation of ubiquitinated proteins and subsequent cellular stress, which can induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the quinoline scaffold significantly influence the biological activity of this compound. For instance, variations at the 2-, 3-, and 4-positions of the quinoline ring have been explored to enhance potency and selectivity against Rpn11 and other metalloenzymes.
Table 1: Inhibitory Activity Against Rpn11
Compound | IC50 (μM) | Notes |
---|---|---|
This compound | 15 ± 3.4 | Potent inhibitor of Rpn11 |
8-Thioquinoline | ~2.5 | Fragment with strong binding affinity |
Derivative 1 | >100 | Loss of activity with structural modification |
Derivative 2 | 300 | Moderate potency; requires further optimization |
Biological Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HCT116. The compound's IC50 values indicate its effectiveness in inducing cell death through proteasome inhibition .
Case Studies
- Inhibition of Tumor Cell Proliferation : A study highlighted that treatment with this compound led to a marked decrease in proliferation rates of HCT116 cells, correlating with increased levels of ubiquitinated proteins .
- Fragment-Based Drug Discovery (FBDD) : The compound was identified through a fragment-based approach aimed at discovering novel inhibitors for the proteasome. The FBDD strategy allowed for the identification of small molecular fragments that could be further developed into potent inhibitors .
Properties
IUPAC Name |
8-bromo-5-fluoro-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-3-7-9(12)5-4-8(11)10(7)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYJNBNYCRKOPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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